MAK683

Übersicht

Beschreibung

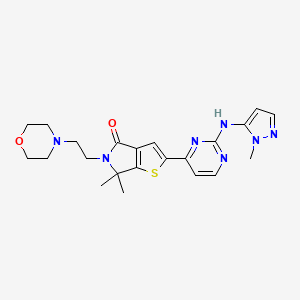

MAK683 ist ein potenter und selektiver oraler Inhibitor des Polycomb-Repressiven Komplexes 2 (PRC2), der speziell auf die Untereinheit der embryonalen Ektodermentwicklung (EED) abzielt. PRC2 ist an der transkriptionellen Repression von Genen durch die Trimethylierung von Histon H3 an Lysin 27 (H3K27me3) beteiligt. Eine Dysregulation dieses Weges ist mit verschiedenen malignen Erkrankungen verbunden, was this compound zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Triazolopyrimidin-Kerns beinhalten. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Triazolopyrimidin-Kerns: Dies wird durch Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen erreicht.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um ihre Bindungsaffinität und Selektivität für die EED-Untereinheit zu verbessern.

Reinigung: Die endgültige Verbindung wird unter Verwendung chromatographischer Techniken gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten

Wissenschaftliche Forschungsanwendungen

MAK683 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Onkologie und Epigenetik:

Krebstherapie: this compound wird auf sein Potenzial zur Behandlung verschiedener malignen Erkrankungen untersucht, darunter das diffuse großzellige B-Zell-Lymphom (DLBCL). .

Epigenetische Forschung: this compound ist ein wertvolles Werkzeug für die Untersuchung der Rolle von PRC2 bei der Genregulation und epigenetischen Modifikationen.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer PRC2-Inhibitoren mit verbesserten Wirksamkeits- und Sicherheitsprofilen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Bindung der EED-Untereinheit an H3K27me3 allosterisch hemmt. Diese Hemmung stört die Funktion von PRC2, was zur Reaktivierung von Genen führt, die normalerweise durch diesen Komplex unterdrückt werden. Das primäre molekulare Ziel von this compound ist die EED-Untereinheit von PRC2, und der beteiligte Weg umfasst die Hemmung der Histonmethylierung an H3K27 .

Wirkmechanismus

Target of Action

MAK683, also known as EED inhibitor-1, primarily targets the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex is composed of several subunits, including Enhancer of Zeste Homolog 2 (EZH2) and Embryonic Ectoderm Development (EED) . These subunits play a crucial role in regulating transcription via trimethylation of histone H3 at lysine 27 (H3K27me3) .

Mode of Action

Upon administration, this compound selectively binds to the domain of EED that interacts with trimethylated lysine 27 on histone 3 (H3K27me3). This binding leads to a conformational change in the EED H3K27me3-binding pocket and prevents the interaction of EED with the histone methyltransferase EZH2 . This impairment of EED binding to H3K27me3 is the primary mode of action of this compound .

Biochemical Pathways

The PRC2 complex, which this compound targets, regulates transcription via trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of this pathway can lead to tumorigenesis in several diseases . By inhibiting the interaction between EED and H3K27me3, this compound modifies the epigenetic status of target genes, including cell cycle control genes .

Pharmacokinetics

this compound is well absorbed with a median Tmax of 1-4 hours across cohorts. The pharmacokinetic exposure (Cmax, AUC) generally increases with dose over the entire dose range. The apparent terminal half-life (geometric mean) is 2.5–6.6 hours across cohorts and remains constant over time .

Result of Action

The inhibition of the PRC2 complex by this compound leads to substantial on-treatment reductions from baseline in the H3K27me3/H3 ratio across doses. This reduction is proportional to cumulative this compound AUC, with a trend towards greater reductions at higher baseline H3K27me3 . This demonstrates the molecular and cellular effects of this compound’s action.

Biochemische Analyse

Biochemical Properties

MAK683 selectively binds to the domain of EED that interacts with trimethylated lysine 27 on histone 3 (H3K27me3) . This binding leads to a conformational change in the EED H3K27me3-binding pocket and prevents the interaction of EED with the histone methyltransferase enhancer zeste homolog 2 (EZH2) . This interaction impairs the ability of PRC2 to trimethylate H3K27, leading to transcriptional repression .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in diffuse large B-cell lymphoma (DLBCL) cells, this compound treatment led to substantial reductions in the H3K27me3/H3 ratio .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the EED-H3K27me3 binding site, which impairs the allosteric activation of PRC2 . This prevents the interaction of EED with EZH2, thereby inhibiting the methylation of H3K27 and leading to transcriptional repression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that this compound is well absorbed with a median Tmax of 1-4 hours across cohorts . The apparent terminal half-life was 2.5–6.6 hours across cohorts and constant over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a study involving rats, it was found that this compound was well absorbed and demonstrated high oral exposure and moderate to high oral bioavailability at the dose of 1-2 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathway of PRC2, which regulates transcription via trimethylation of H3K27 . It interacts with the enzyme EZH2 and the cofactor EED, which are part of the PRC2 complex .

Vorbereitungsmethoden

MAK683 is synthesized through a series of chemical reactions involving the formation of a triazolopyrimidine core. The synthetic route typically involves the following steps:

Formation of the triazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for the EED subunit.

Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield

Analyse Chemischer Reaktionen

MAK683 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Pyridin-Anteils.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene hydroxylierte, oxidierte und reduzierte Metaboliten .

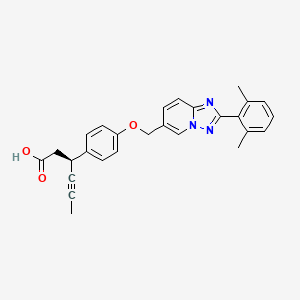

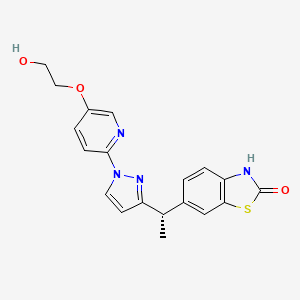

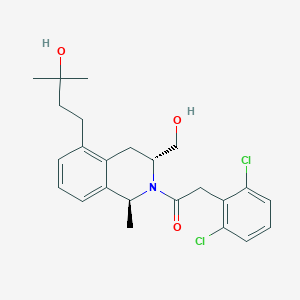

Vergleich Mit ähnlichen Verbindungen

MAK683 ist im Vergleich zu anderen PRC2-Inhibitoren durch seine hohe Selektivität und Potenz für die EED-Untereinheit einzigartig. Ähnliche Verbindungen umfassen:

EED226: Ein weiterer EED-Inhibitor, der als Vorläufer von this compound diente.

EZH2-Inhibitoren: Verbindungen wie Tazemetostat zielen auf die EZH2-Untereinheit von PRC2 ab.

This compound zeichnet sich durch seine Fähigkeit aus, EED allosterisch zu hemmen, was einen neuartigen Ansatz zur gezielten Ansteuerung von PRC2 in der Krebstherapie bietet .

Eigenschaften

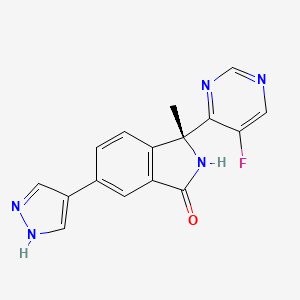

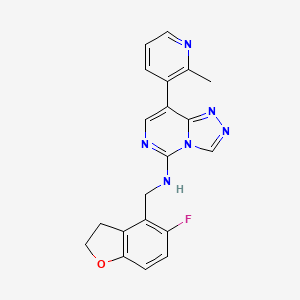

IUPAC Name |

N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIBABIFOBYHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951408-58-4 | |

| Record name | MAK-683 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951408584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAK-683 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K446Z8N51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

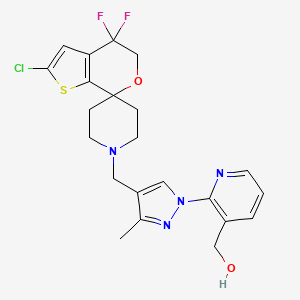

![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid](/img/structure/B608729.png)

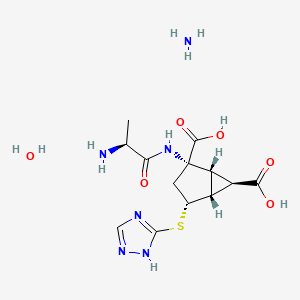

![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)